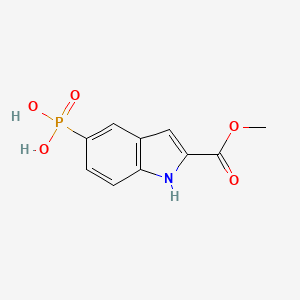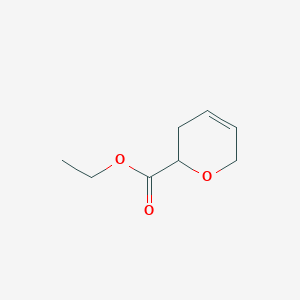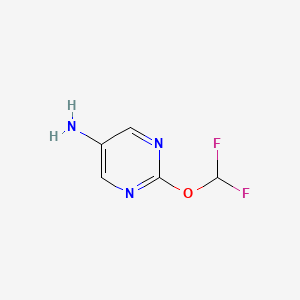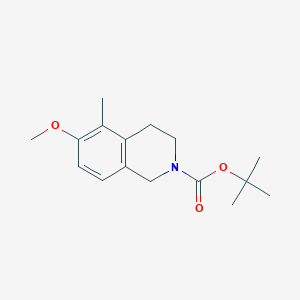
1-Isopropyl-6-nitro-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-6-nitro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in various natural products and pharmaceuticals The structure of this compound consists of an indole core with an isopropyl group at the 1-position and a nitro group at the 6-position
Métodos De Preparación
The synthesis of 1-Isopropyl-6-nitro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. The process typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. For this compound, the starting materials would include an appropriate isopropyl-substituted ketone and a nitro-substituted phenylhydrazine .
Industrial production methods for indole derivatives often involve multi-step processes that are optimized for high yield and purity. These methods may include the use of catalysts, such as palladium or copper, to facilitate specific reactions and improve efficiency .
Análisis De Reacciones Químicas
1-Isopropyl-6-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the nitro group to an amine.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Isopropyl-6-nitro-1H-indole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and pharmaceuticals.
Medicine: The compound may be investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can also interact with receptors and enzymes, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
1-Isopropyl-6-nitro-1H-indole can be compared with other indole derivatives, such as:
1-Methyl-6-nitro-1H-indole: Similar structure but with a methyl group instead of an isopropyl group.
1-Isopropyl-5-nitro-1H-indole: Similar structure but with the nitro group at the 5-position instead of the 6-position.
1-Isopropyl-6-amino-1H-indole: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
6-nitro-1-propan-2-ylindole |
InChI |
InChI=1S/C11H12N2O2/c1-8(2)12-6-5-9-3-4-10(13(14)15)7-11(9)12/h3-8H,1-2H3 |
Clave InChI |
QQMTUIVXEAHQHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


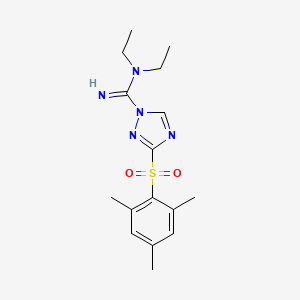


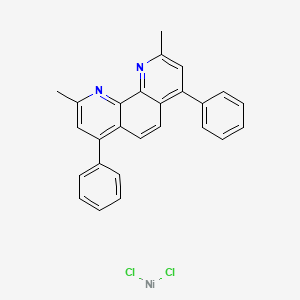

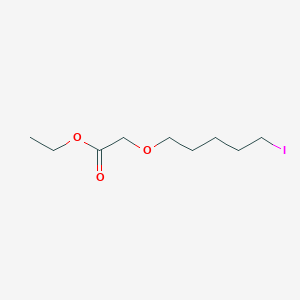

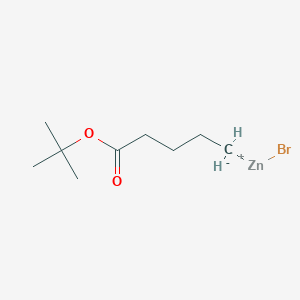
![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)
